2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(2-Isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative characterized by a 2-isopropylphenoxy group attached to the acetamide backbone and a 3-(trifluoromethyl)phenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)15-8-3-4-9-16(15)24-11-17(23)22-14-7-5-6-13(10-14)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGWQMYBHCBXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972918 | |
| Record name | 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-15-0 | |
| Record name | 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-isopropylphenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Trifluoromethyl Phenyl Group
All compounds share the N-[3-(trifluoromethyl)phenyl]acetamide core, which confers electron-withdrawing properties and resistance to metabolic degradation. This group is critical for interactions with hydrophobic binding pockets in biological targets .
Substituent Variations
- However, this may reduce aqueous solubility compared to piperazinyl analogs .
- Piperazinyl Group (Compound 14) : The 4-phenylpiperazin-1-yl substituent introduces basicity and hydrogen-bonding capacity, improving solubility and anticonvulsant efficacy in preclinical models .
- Diethylamino Group: Found in 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide, this substituent reduces steric hindrance, possibly favoring agrochemical applications due to simpler synthesis .
Physicochemical Properties
- Molecular Weight : The target compound (343.34 g/mol) is heavier than ZK037 (232.21 g/mol) but lighter than Compound 14 (363.38 g/mol). Higher molecular weight may influence bioavailability.
- Solubility: Piperazinyl and amino-substituted analogs likely exhibit better aqueous solubility than the isopropylphenoxy derivative due to polar functional groups .
Biological Activity
The compound 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be described by its molecular formula and a molecular weight of approximately 315.29 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity due to the unique electronic properties imparted by fluorine atoms.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an insecticide and its effects on certain cellular pathways.
The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets. Studies suggest that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways, such as cancer cell proliferation and neurodegenerative disorders.
Anticancer Activity
A study demonstrated that derivatives similar to 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, a compound with a similar structure displayed GI50 values between 30-80 nM against various acute myeloid leukemia cell lines. This was attributed to the inhibition of FLT3 kinase phosphorylation and subsequent downstream signaling pathways, leading to apoptosis induction and cell cycle arrest in the G0/G1 phase .
Insecticidal Properties
Research has shown that related compounds exhibit potent insecticidal activity against pests such as Plutella xylostella. In laboratory settings, mortality rates were assessed using leaf disc assays, revealing effective concentrations (LC50 values) that indicate significant bioactivity against these larvae .
Experimental Data
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Anticancer Study | Inhibition of FLT3 in leukemia | Cell proliferation assays | GI50 values: 30-80 nM; apoptosis induction observed |
| Insecticidal Study | Toxicity against Plutella xylostella | Leaf disc bioassay | Effective LC50 values; significant mortality rates |
Synthesis
The synthesis of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of isopropyl phenol derivatives with acetamides under controlled conditions. The synthetic route may include steps such as:
- Formation of the Phenoxy Group : Reacting isopropyl phenol with an appropriate halogenated acetamide.
- Trifluoromethylation : Introducing the trifluoromethyl group through electrophilic substitution.
- Purification : Using column chromatography to isolate the desired product.
Q & A
Q. What are the optimal synthetic routes for 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : Formation of the phenoxyacetamide backbone via condensation of 2-isopropylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Coupling with 3-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide .
- Optimization : Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:intermediate) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and absence of byproducts (e.g., δ 7.8–7.2 ppm for trifluoromethylphenyl protons; δ 1.2–1.4 ppm for isopropyl groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>99%) and identifies impurities .
Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its experimental utility?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.8) due to the trifluoromethyl and isopropyl groups. Use DMSO or ethanol for stock solutions .
- Stability : Stable at room temperature in inert atmospheres but sensitive to hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the isopropylphenoxy or trifluoromethylphenyl groups (e.g., replace isopropyl with cyclopropyl or vary substituent positions) .
- Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (IC₅₀ values) .
- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict interactions. The trifluoromethyl group enhances hydrophobic binding, while the phenoxy moiety influences steric fit .
Q. How can contradictions in reported biological activity data be resolved (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use consistent assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HepG2 vs. HEK293) .
Q. What computational strategies are effective for predicting metabolic pathways or toxicity?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., oxidation of the isopropyl group) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- MD Simulations : Run 100-ns simulations to assess stability in biological membranes, focusing on the acetamide linker’s flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
